molecular formula C11H22O2 B127839 2-Ethylhexyl glycidyl ether CAS No. 2461-15-6

2-Ethylhexyl glycidyl ether

Cat. No. B127839
CAS RN: 2461-15-6
M. Wt: 186.29 g/mol
InChI Key: BBBUAWSVILPJLL-UHFFFAOYSA-N
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Description

2-Ethylhexyl glycidyl ether (2-EHGE) is an organic compound used in a variety of applications, specifically as an intermediate in organic synthesis. It is an ester of 2-ethylhexanol and glycidol, and is used as a starting material in a variety of chemical reactions. 2-EHGE has been used in the synthesis of a range of compounds, including polymers and pharmaceuticals. In addition, it has been used in the production of surfactants, lubricants, and other industrial chemicals.

Scientific Research Applications

Polymer Chemistry Applications

  • Polymer Construction with Functional Monomers : The monomer 1-ethoxyethyl glycidyl ether, derived from glycidyl (Gly), is used in polymer chemistry for constructing linear poly(1-ethoxyethyl glycidyl ether) and further yields linear polyglycidyl. This method is efficient for creating copolymers with Gly units and targeting specific properties and applications (Zhang & Wang, 2015).

Electrochemical Properties in Polymer Electrolytes

  • Polyether-Based Polymer Electrolytes : 2-(2-Methoxyethoxy)ethyl glycidyl ether is used as a monomer in network polymer electrolytes, affecting electrochemical properties like ionic conductivity, Li+ transport number, and electrochemical potential window (Watanabe & Nishimoto, 1995).

Battery Technology

  • Rechargeable Lithium Polymer Batteries : High-molecular-weight comb-shaped polyethers synthesized with 2-(2-methoxyethoxy)ethyl glycidyl ether are used in lithium polymer batteries, enhancing ionic conductivity and cell performance (Matoba, Matsui, Tabuchi, & Sakai, 2004).

Biosensors

  • Microelectrode Biosensor Fabrication : Poly(ethylene glycol) diglycidyl ether (PEGDE) is used for immobilizing enzymes on biosensors, offering high sensitivity, rapid response, and stable enzymatic activity for in vivo applications (Vasylieva et al., 2011).

Biomedical Applications

  • Biocompatible Material Synthesis : Methoxypoly(ethylene glycol)-b-poly(allyl glycidyl ether) (mPEG-b-PAGE) is used for generating biocompatible materials that self-assemble into nanostructures with distinct morphologies, potentially useful in drug delivery (Le Dévédec et al., 2016).

Temperature-Responsive Polymers

  • Thermoresponsive Polyether Synthesis : Poly(glycidyl ether) homopolymers and copolymers with varying side chain structures, molecular weights, and main chain tacticity are developed for LCST-type thermoresponsive properties in water (Isono et al., 2017).

Environmental Applications

  • Carbon Dioxide Utilization : The addition of carbon dioxide to allyl glycidyl ether, catalyzed by ionic liquids, is explored for creating novel polymer electrolytes without ethylene oxide units in the main chain (Park et al., 2006).

Safety and Hazards

2-Ethylhexyl glycidyl ether is harmful by ingestion, inhalation, or skin absorption . It is an irritant of the skin and eyes . When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide . It is also classified as a skin sensitizer .

Mechanism of Action

Target of Action

2-Ethylhexyl glycidyl ether is primarily used to reduce the viscosity of epoxy resins . These resins are then used in adhesives, sealants, and paints or coatings . Therefore, the primary targets of this compound are these epoxy resins.

Mode of Action

This compound interacts with its targets, the epoxy resins, by acting as a reactive diluent . This means it is incorporated into the resin’s structure during the curing process, reducing the viscosity of the resin and making it easier to work with .

Biochemical Pathways

The synthesis of this compound involves a condensation reaction between 2-Ethylhexanol and epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin . This is followed by a caustic dehydrochlorination to form this compound . The waste products from this process are water, sodium chloride, and excess caustic soda .

Pharmacokinetics

It is also classified as a skin sensitizer .

Result of Action

The primary result of this compound’s action is the reduction of viscosity in epoxy resins . This makes the resins easier to work with and allows them to be used in a wider range of applications, including adhesives, sealants, and paints or coatings . It has also been shown to affect the mechanical properties and microstructure of epoxy resins .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been reported that the compound forms explosive mixtures with air when heated . Additionally, its safety classification indicates that it should be stored in a cool, well-ventilated place away from heat sources and open flames .

Biochemical Analysis

Biochemical Properties

It is known that it is used in industrial chemicals to reduce the viscosity of epoxy resins . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that alters their physical properties, although the specific nature of these interactions is not currently known.

Cellular Effects

It has been shown to be genotoxic, inducing DNA damage and chromosomal aberrations . It also induces cellular transformation

Molecular Mechanism

It is known that it is made by condensation of 2-ethylhexanol with epichlorohydrin followed by dehydrochlorination with caustic to form the epoxy ring . How it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not currently known.

Temporal Effects in Laboratory Settings

It is known that it is a liquid organic molecule that is used in industrial chemicals . This suggests that it may have certain stability and degradation properties that could influence its long-term effects on cellular function in in vitro or in vivo studies.

properties

IUPAC Name

2-(2-ethylhexoxymethyl)oxirane
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InChI

InChI=1S/C11H22O2/c1-3-5-6-10(4-2)7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3
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InChI Key

BBBUAWSVILPJLL-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COCC1CO1
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Molecular Formula

C11H22O2
Record name 2-ETHYLHEXYL GLYCIDYL ETHER
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Related CAS

78623-05-9
Record name Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]-, homopolymer
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DSSTOX Substance ID

DTXSID6025301
Record name 2-Ethylhexyl glycidyl ether
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Molecular Weight

186.29 g/mol
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Physical Description

2-ethylhexyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Liquid
Record name 2-ETHYLHEXYL GLYCIDYL ETHER
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Boiling Point

244 to 248 °F at 20 mmHg (NTP, 1992)
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Flash Point

206 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Density

0.893 at 68 °F (NTP, 1992) - Less dense than water; will float
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CAS RN

2461-15-6
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Synthesis routes and methods

Procedure details

To a flame dried, 500 mL round bottomed flask equipped with an addition funnel charged with epichlorohydrin (15.62 g, 0.17 moles), is added 2-ethylhexanol (16.5 g, 0.127 moles) and stannic chloride (0.20 g, 0.001 moles). The reaction is kept under an argon atmosphere and warmed to 90° C. using an oil bath. Epichlorohydrin is dripped into the stirring solution over 60 minutes followed by stirring at 90° C. for 18 hours. The reaction is fitted with a vacuum distillation head and 1-chloro-3-(2-ethyl-hexyloxy)-propan-2-ol is distilled under 0.2 mm Hg. The 1-chloro-3-(2-ethyl-hexyloxy)-propan-2-ol (4.46 g, 0.020 moles) is dissolved in tetrahydrofuran (50 mL) and stirred at room temperature under an argon atmosphere. To the stirring solution is added potassium tert-butoxide (2.52 g, 0.022 moles) and the suspension is stirred at room temperature for 18 hours. The reaction is then evaporated to dryness, residue dissolved in hexanes and washed with water (100 mL). The hexanes phase is separated, dried with Na2SO4, filtered and evaporated to dryness to yield the crude 2-ethylhexyl glycidyl ether, which can be further purified by vacuum distillation.
Quantity
15.62 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
stannic chloride
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.46 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
2.52 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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